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Compound of Interest

Compound Name: Molybdenum disulfide

cat. No.: B073269

An In-depth Technical Guide to the Crystal Structures of 2H and 3R MoS:2

This technical guide provides a comprehensive overview of the crystallographic differences
between the 2H and 3R polytypes of molybdenum disulfide (MoSz). It is intended for
researchers, scientists, and professionals in drug development and materials science who are
interested in the synthesis, characterization, and application of these materials. This document
details the structural parameters, experimental protocols for synthesis and characterization,
and visual representations of the crystal structures.

Introduction to MoS:z Polytypes

Molybdenum disulfide is a transition metal dichalcogenide (TMDC) that exists in several
polymorphic forms, with the most common being the hexagonal (2H) and rhombohedral (3R)
phases.[1] The notation "2H" and "3R" refers to the number of S-Mo-S layers in the unit cell
and the resulting crystal symmetry (Hexagonal or Rhombohedral).[2] These polytypes exhibit
distinct stacking sequences of their atomic layers, which significantly influences their electronic,
optical, and catalytic properties.[1]

The fundamental building block for both polytypes is a monolayer of MoS2, which consists of a
hexagonal plane of molybdenum atoms covalently bonded and sandwiched between two
hexagonal planes of sulfur atoms in a trigonal prismatic coordination.[3] The key difference
between the 2H and 3R phases lies in the stacking arrangement of these monolayers.

Crystal Structure Comparison: 2H vs. 3R MoS:
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The structural variations between the 2H and 3R polytypes of MoS: are summarized in the

tables below, providing a clear comparison of their key crystallographic parameters.

Stacking Sequence and Symmetry

Property

2H-MoSz2

3R-MoS2

Crystal System

Hexagonal

Rhombohedral (Trigonal)

Space Group

P6s/mmc (No. 194)

R3m (No. 160)

Stacking Sequence

AbA BaB (or AA' for bilayer)[4]

ABC[5]

Number of Layers per Unit Cell

2[2]

3[2]

Inversion Symmetry

Centrosymmetric (for even

layers)[3]

Non-centrosymmetric[3]

Quantitative Structural Data

Parameter 2H-MoSz2 3R-MoS:2
Lattice Parameter 'a’ ~3.16 A[6] ~3.18 A[7]
Lattice Parameter 'c' ~12.29 A[6] ~18.33 A

Mo-S Bond Length ~2.41 A[g] ~2.41 A[7]

S-Mo-S Bond Angle

Trigonal Prismatic

Trigonal Prismatic

Interlayer Distance

~6.15 A[6]

Varies with stacking

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of 2H and

3R MoSa.

Synthesis Methods

CVD is a versatile bottom-up approach for growing high-quality, large-area MoS: films. The

resulting polytype can often be controlled by tuning the growth parameters.

Protocol for 2H-MoS2 Synthesis:
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e Precursor Preparation: Place molybdenum trioxide (MoOs) powder in a quartz boat at the
center of a two-zone tube furnace. Place sulfur (S) powder in another quartz boat upstream
in the low-temperature zone.

e Substrate Placement: Position a cleaned SiO2/Si substrate downstream from the MoOs boat.
e Furnace Conditions:

o Heat the MoOs source to 650-850 °C.

o Heat the sulfur source to 150-250 °C.

o Introduce a carrier gas, such as Argon (Ar), at a flow rate of 50-100 sccm.

e Growth: The vaporized MoOs reacts with sulfur vapor at the substrate surface to form MoS..
The growth is typically carried out for 10-30 minutes. High temperatures generally favor the
formation of the 2H phase.[9]

o Cooling: After growth, the furnace is cooled down to room temperature under a continuous Ar

flow.
Protocol for 3R-MoS:z Synthesis:

The synthesis of 3R-Mo0S: often requires specific conditions to promote the rhombohedral
stacking. This can be achieved by using alkali metal halides as catalysts or by employing a

multi-step growth process.

e Precursor and Catalyst: Use MoOs and sulfur as precursors. Sodium chloride (NaCl) can be
used as a catalyst to facilitate the growth of the 3R phase.

e Two-Step CVD Process:

o Step 1 (High Temperature): Heat the MoOs source to a higher temperature (e.g., 800 °C)
for a short duration (e.g., 3 minutes) to ensure sufficient MoOs vaporization.[10]

o Step 2 (Lower Temperature): Reduce the temperature to a lower growth temperature (e.g.,
670 °C) for a longer duration (e.g., 17 minutes) to control the layer-by-layer growth.[10]
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Carrier Gas and Pressure: Use Ar as a carrier gas. The growth is typically performed at
atmospheric pressure.

Cooling: Cool the furnace to room temperature under an Ar atmosphere.

Exfoliation is a top-down approach that involves separating the layers of bulk MoS: crystals.

Mechanical Exfoliation (Scotch Tape Method):

Crystal Preparation: Start with a high-quality bulk MoS: crystal (typically 2H).

Cleavage: Use adhesive tape (e.g., Scotch tape) to peel off thin layers from the bulk crystal.
[11]

Repeated Peeling: Fold the tape and peel it apart multiple times to progressively thin the
MoS: flakes.[11]

Transfer: Press the tape with the exfoliated flakes onto a desired substrate (e.g., SiO2/Si).

Tape Removal: Slowly peel off the tape, leaving behind thin MoS: flakes on the substrate. It
has been observed that mechanical exfoliation can sometimes induce a phase transition
from 2H to 3R in bilayer regions.[1]

Liquid Phase Exfoliation:

Dispersion: Disperse bulk MoS2 powder in a suitable solvent, such as N-methyl-2-
pyrrolidone (NMP) or a mixture of isopropanol and water.[12][13]

Sonication: Subject the dispersion to high-power sonication for several hours to overcome
the van der Waals forces between the layers.[14]

Centrifugation: Centrifuge the sonicated dispersion to separate the exfoliated nanosheets
from the remaining bulk material. The supernatant will contain a higher concentration of few-
layer MoSs.

Collection: Carefully collect the supernatant containing the exfoliated MoS-.

Characterization Techniques
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XRD is a powerful tool for identifying the crystal structure and phase purity of MoSa.
Protocol:
o Sample Preparation: Prepare a sample of MoS2z powder or a thin film on a substrate.

o Data Acquisition: Use a diffractometer with a Cu Ka radiation source. Scan a 26 range from
10° to 70°.

e Phase ldentification:

o 2H-MoS:2: The diffraction pattern will show characteristic peaks corresponding to the
hexagonal structure, with a strong (002) peak around 14.4°. Other prominent peaks
include (100), (103), and (110).

o 3R-MoS:2: The rhombohedral phase will exhibit a different set of diffraction peaks. While
the (003) peak is close to the (002) peak of the 2H phase, other reflections, such as (101),
(104), and (110), will be unique to the 3R structure. The presence of the (104) peak is a
key indicator for the 3R phase.[15]

TEM provides direct visualization of the atomic structure and stacking sequence.
Protocol:

o Sample Preparation: Transfer exfoliated MoS: flakes onto a TEM grid.

e Imaging and Diffraction:

o Selected Area Electron Diffraction (SAED): Acquire diffraction patterns from a region of
interest. The symmetry of the diffraction spots can distinguish between the hexagonal (2H)
and rhombohedral (3R) lattices.

o High-Resolution TEM (HRTEM): Obtain atomic-resolution images of the MoS: lattice. The
stacking sequence of the layers can be directly observed in cross-sectional HRTEM
images.

o Annular Dark-Field Scanning TEM (ADF-STEM): This technique is highly sensitive to the
atomic number (Z-contrast). The intensity of the atomic columns in ADF-STEM images can
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be used to determine the stacking order and differentiate between 2H (AA' stacking) and
3R (AB stacking in bilayer) phases.[5]

Visualizations

The following diagrams, generated using the DOT language, illustrate the crystal structures of
2H and 3R MoS..
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Crystal Structure of 2H and 3R MoS:2
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Caption: Schematic of 2H and 3R MoS: layer stacking.
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Experimental Workflow for MoS2 Synthesis and Characterization
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Caption: Workflow for MoS2 synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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